
Ptp1B/akr1B1-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptp1B/akr1B1-IN-2 is a dual-targeted inhibitor designed to inhibit both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B is a negative regulator of insulin signaling pathways, while aldose reductase is involved in the polyol pathway, which is implicated in diabetic complications. This compound has shown potential in treating type 2 diabetes mellitus and its associated complications by improving insulin sensitivity and reducing hyperglycemia-related issues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ptp1B/akr1B1-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functionalization: Introduction of various functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification methods suitable for industrial-scale operations. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Ptp1B/akr1B1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Ptp1B/akr1B1-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus and its complications.
作用機序
Ptp1B/akr1B1-IN-2 exerts its effects by inhibiting both protein tyrosine phosphatase 1B and aldose reductase. Protein tyrosine phosphatase 1B inhibition enhances insulin receptor signaling by preventing dephosphorylation of the insulin receptor, thereby improving insulin sensitivity. Aldose reductase inhibition reduces the conversion of glucose to sorbitol, mitigating hyperglycemia-induced damage in diabetic patients. The compound targets specific molecular pathways involved in insulin signaling and the polyol pathway .
類似化合物との比較
Similar Compounds
(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids: These compounds also target both protein tyrosine phosphatase 1B and aldose reductase, showing similar dual inhibitory activity.
Ertiprotafib: A protein tyrosine phosphatase 1B inhibitor that reached clinical trials for diabetes treatment.
Uniqueness
Ptp1B/akr1B1-IN-2 is unique due to its dual-targeted inhibition of both protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for treating multifactorial diseases like type 2 diabetes mellitus. Its ability to simultaneously improve insulin sensitivity and reduce hyperglycemia-related complications sets it apart from other single-target inhibitors .
特性
分子式 |
C23H23NO4S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
3-[(5Z)-4-oxo-5-[[3-(4-phenylbutoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H23NO4S2/c25-21(26)12-13-24-22(27)20(30-23(24)29)16-18-10-6-11-19(15-18)28-14-5-4-9-17-7-2-1-3-8-17/h1-3,6-8,10-11,15-16H,4-5,9,12-14H2,(H,25,26)/b20-16- |
InChIキー |
POVQLNNVZMUNCT-SILNSSARSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O |
正規SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


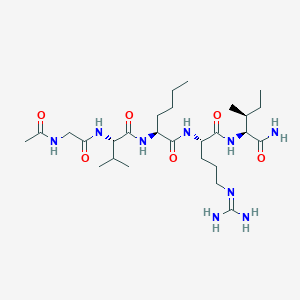
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)

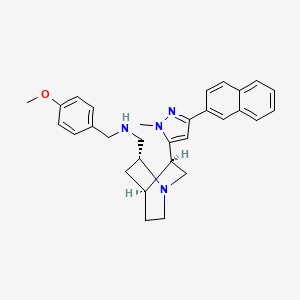

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
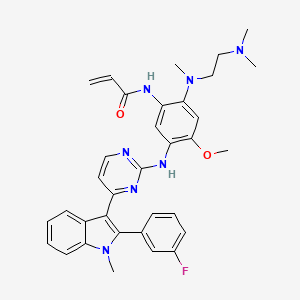
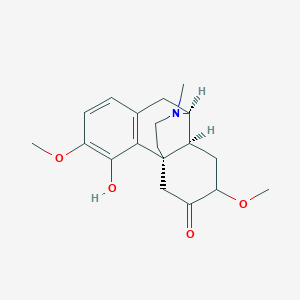
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
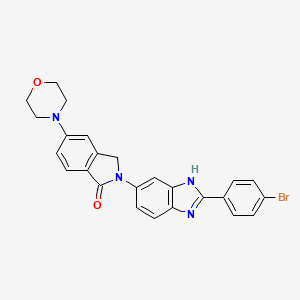
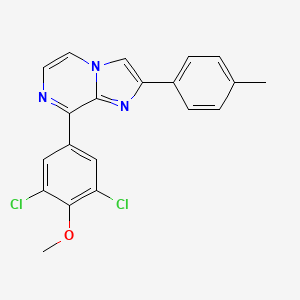
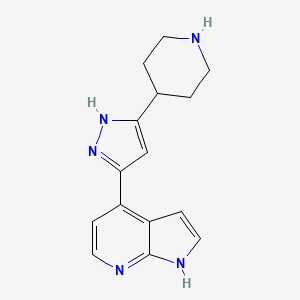
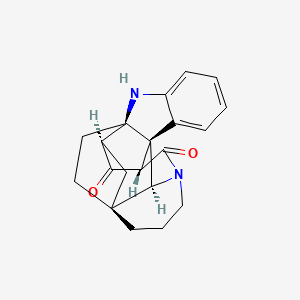
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
